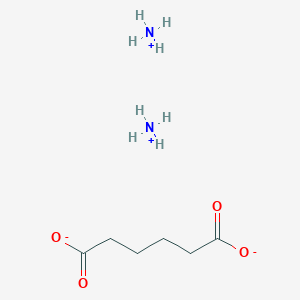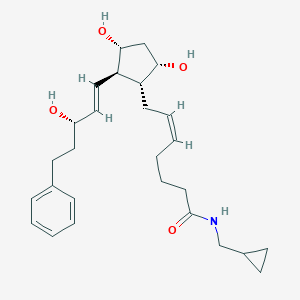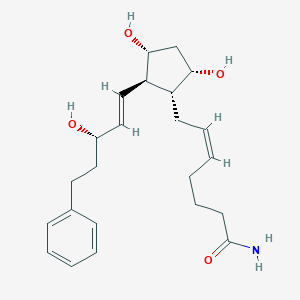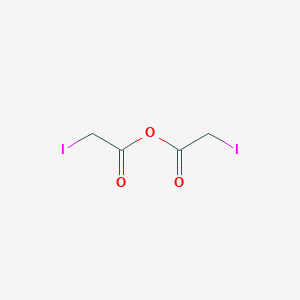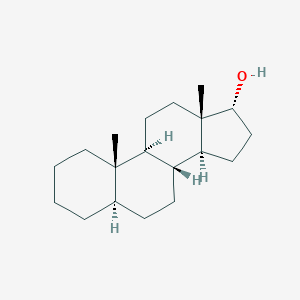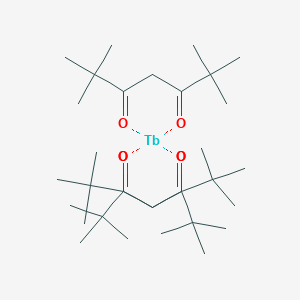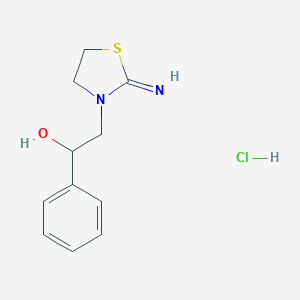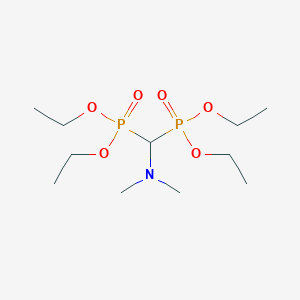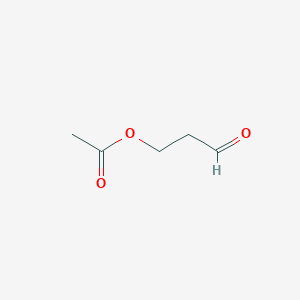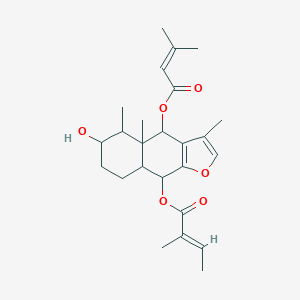
Kablicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kablicin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that was first synthesized in the laboratory in 2010. Kablicin belongs to the class of compounds known as benzimidazoles, which are known to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of Kablicin is not fully understood. However, it has been suggested that Kablicin exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. Kablicin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Kablicin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Kablicin has also been shown to possess antimicrobial activity against a variety of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Kablicin in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in the laboratory in large quantities. This allows for easy access to the compound for research purposes. However, one of the limitations of using Kablicin in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological activities.
Direcciones Futuras
There are several future directions for research on Kablicin. One area of research could focus on investigating the mechanism of action of Kablicin. This could involve identifying the cellular targets that Kablicin interacts with and determining the downstream effects of this interaction. Another area of research could focus on investigating the potential use of Kablicin as a fluorescent probe for the detection of metal ions. This could involve optimizing the conditions for the detection of specific metal ions and investigating the sensitivity and selectivity of Kablicin as a probe. Finally, future research could focus on investigating the potential use of Kablicin as a therapeutic agent for the treatment of cancer and inflammatory diseases. This could involve conducting preclinical studies to determine the efficacy and safety of Kablicin in animal models of these diseases.
Métodos De Síntesis
The synthesis of Kablicin involves a series of chemical reactions that start with the reaction of 2-nitroaniline with a mixture of phosphorus oxychloride and dimethylformamide. This reaction results in the formation of 2-chloro-1-nitrobenzene, which is then reacted with 4-chloro-1,2-phenylenediamine in the presence of potassium carbonate to yield Kablicin.
Aplicaciones Científicas De Investigación
Kablicin has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Kablicin has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
18142-27-3 |
|---|---|
Nombre del producto |
Kablicin |
Fórmula molecular |
C25H34O6 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[6-hydroxy-3,4a,5-trimethyl-4-(3-methylbut-2-enoyloxy)-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-8-14(4)24(28)31-21-17-9-10-18(26)16(6)25(17,7)23(30-19(27)11-13(2)3)20-15(5)12-29-22(20)21/h8,11-12,16-18,21,23,26H,9-10H2,1-7H3/b14-8+ |
Clave InChI |
DUQNHNGKOWSZBF-RIYZIHGNSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
SMILES |
CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
SMILES canónico |
CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





